molecular formula C22H21NO4 B2460768 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid CAS No. 2284298-72-0

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid

Cat. No.: B2460768
CAS No.: 2284298-72-0
M. Wt: 363.413
InChI Key: AXSUJQVJYBILPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid is a synthetic compound featuring a cyclopentene ring core substituted with a carboxylic acid group and a Fmoc (9-fluorenylmethyloxycarbonyl)-protected aminomethyl moiety. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase assembly, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)22(11-5-6-12-22)14-23-21(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,19H,11-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUJQVJYBILPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Fmoc-protected amine: The starting material, 9H-fluorene, is reacted with chloroformate to introduce the Fmoc group.

    Cyclopentene ring formation: The Fmoc-protected amine is then reacted with cyclopentadiene under specific conditions to form the cyclopentene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine .

Scientific Research Applications

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets and pathways involved include the specific enzymes and reagents used in the synthesis process .

Comparison with Similar Compounds

Structural Analogues with Cyclopentane or Cyclohexane Cores

(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid (CAS 220497-67-6)
  • Structure: Cyclopentane ring with Fmoc-protected amino and carboxylic acid groups.
  • Key Differences : Saturated cyclopentane ring lacks the double bond present in the target compound, reducing reactivity but enhancing stability. The stereochemistry (1R,3S) is critical for peptide backbone conformation .
  • Applications : Used in constrained peptide design to modulate secondary structures .
FMOC-Gabapentin (CAS 882847-19-0)
  • Structure: Cyclohexane ring with Fmoc-protected aminomethyl and acetic acid substituents.
  • Key Differences : Larger cyclohexane ring increases hydrophobicity and alters spatial orientation compared to cyclopentene derivatives. Used in neurological drug analogs due to structural similarity to gabapentin .

Functional Group Variations

(5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylate
  • Structure: Cyclopentene with amino and difluoromethylenyl groups; lacks Fmoc protection.
  • Key Differences: The difluoromethylenyl group enhances electronegativity, influencing hydrogen bonding and metabolic stability. Unprotected amino group allows direct conjugation in synthesis .
  • Applications : Investigated as a high-performance enzyme inhibitor due to fluorine's electronic effects .
1-(Fmoc-amino)cyclopentanecarboxylic Acid (CAS 117322-30-2)
  • Structure: Cyclopentane with Fmoc-amino and carboxylic acid groups.
  • Molecular weight (351.40 g/mol) is higher than cyclopentene analogs due to lack of unsaturation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid Cyclopentene C21H19NO4 349.38* Not specified Peptide synthesis, drug design
(1R,3S)-3-Fmoc-aminocyclopentanecarboxylic acid Cyclopentane C21H21NO4 351.40 220497-67-6 Constrained peptides
FMOC-Gabapentin Cyclohexane C24H27NO4 393.48 882847-19-0 Neurological drug analogs
1-(Fmoc-amino)cyclopentanecarboxylic acid Cyclopentane C21H21NO4 351.40 117322-30-2 Peptide intermediate

*Estimated based on cyclopentene unsaturation.

Biological Activity

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid, commonly referred to as Fmoc-cyclopentene carboxylic acid, is a synthetic compound notable for its structural features and potential applications in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has a molecular formula of C21H19NO4C_{21}H_{19}NO_{4} and a molecular weight of approximately 349.4 g/mol. The structure includes a cyclopentene ring, a carboxylic acid group, and an amino group protected by the fluorenylmethoxycarbonyl (Fmoc) moiety. This configuration enhances its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC21H19NO4
Molecular Weight349.4 g/mol
CAS Number2219369-66-9
IUPAC NameThis compound

1. Peptide Synthesis

The primary application of Fmoc-cyclopentene carboxylic acid lies in its role as a building block in peptide synthesis. The Fmoc protecting group allows for selective reactions during the assembly of peptides, facilitating the incorporation of D-Aspartic acid residues into peptide chains.

2. Anticancer Activity

Compounds that share structural similarities with Fmoc-cyclopentene carboxylic acid have been investigated for anticancer properties. For instance, studies indicate that cyclopentane derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

3. Enzyme Inhibition

Research has shown that structurally related compounds can act as enzyme inhibitors, impacting metabolic pathways. This activity could be harnessed for drug development targeting specific enzymes involved in disease processes.

Case Studies

Several studies highlight the relevance of similar compounds in biological contexts:

  • Peptide Therapeutics : A study demonstrated the successful incorporation of Fmoc-protected amino acids into peptides, showcasing the utility of such compounds in creating biologically active peptides with tailored functionalities.
  • Cytotoxicity Assays : Research involving cyclopentane derivatives revealed significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7, indicating their potential as lead compounds in anticancer drug development.
  • Metabolic Pathway Modulation : Investigations into enzyme inhibition by related compounds suggest that modifications to the cyclopentane structure can enhance inhibitory activity against specific targets, paving the way for novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and purifying 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid?

  • Methodology : Synthesis typically involves Fmoc-protection of the amino group, followed by coupling to a cyclopentene scaffold. Key steps include:

  • Use of anhydrous conditions to prevent hydrolysis of the Fmoc group .
  • Purification via reverse-phase HPLC or flash chromatography to isolate the product from byproducts (e.g., deprotected intermediates) .
  • Characterization using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye exposure. Work in a fume hood to avoid inhalation .
  • Storage : Store in a tightly sealed container at 2–8°C, protected from light and moisture. Avoid proximity to strong acids/bases, oxidizing agents, or heat sources (>30°C) to prevent decomposition .

Q. What analytical techniques are suitable for assessing purity and structural conformation?

  • Techniques :

  • HPLC : Monitor purity using a C18 column with UV detection at 254 nm (optimal for Fmoc chromophore) .
  • LC-MS : Confirm molecular weight and detect impurities via electrospray ionization (ESI-MS) .
  • X-ray crystallography : Resolve stereochemistry in crystalline form, if applicable (e.g., analogs in ) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s toxicity and ecological impact?

  • Approach :

  • Tiered testing : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to address gaps in acute toxicity data .
  • Comparative analysis : Cross-reference with structurally similar Fmoc-protected compounds (e.g., ) to infer potential hazards .
  • Environmental risk assessment : Use predictive models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential in lieu of experimental data .

Q. What experimental strategies mitigate instability during peptide coupling reactions?

  • Optimization :

  • Temperature control : Perform reactions at 0–4°C to slow epimerization of the cyclopentene ring .
  • Coupling agents : Use HATU or PyBOP instead of DCC to reduce side reactions .
  • In situ monitoring : Employ 19^{19}F NMR (if fluorinated analogs are used) to track reaction progress and intermediate stability .

Q. How does the cyclopentene scaffold influence conformational dynamics in peptide mimetics?

  • Analysis :

  • Molecular dynamics (MD) simulations : Compare flexibility of cyclopentene vs. cyclohexane backbones to predict bioactive conformations .
  • Circular dichroism (CD) : Assess secondary structure induction in model peptides .
  • Crystallographic data : Compare with analogs (e.g., ) to identify steric or electronic effects .

Q. What are the implications of incomplete Fmoc deprotection during solid-phase peptide synthesis (SPPS)?

  • Troubleshooting :

  • Deprotection kinetics : Optimize piperidine concentration (20–30% in DMF) and exposure time (5–10 min) to balance efficiency and side reactions .
  • Byproduct identification : Use MALDI-TOF MS to detect truncated sequences or residual Fmoc groups .
  • Alternative cleavage conditions : Test TFA cocktails with scavengers (e.g., EDT, water) to minimize carbocation-mediated degradation .

Data Contradiction and Validation

Q. How to address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

  • Validation steps :

  • Experimental determination : Measure logP via shake-flask method (octanol/water) and compare with computational predictions (e.g., XLOGP3) .
  • Solubility screening : Test in DMSO, aqueous buffers (pH 1–10), and simulate biorelevant media (FaSSIF/FeSSIF) .
  • Cross-laboratory collaboration : Share data with peers to identify systematic errors (e.g., calibration differences in HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.